Methyl-D3 chloroformate
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR :
- The -CD₃ group eliminates the characteristic triplet for -CH₃ at δ 3.95 ppm observed in non-deuterated methyl chloroformate.
- Residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm ) dominate the spectrum.
¹³C NMR :
Infrared (IR) and Raman Vibrational Profiles
IR Spectrum :
- C=O stretch : 1755 cm⁻¹ (slightly redshifted from 1760 cm⁻¹ in non-deuterated form due to isotopic mass effects).
- C-O stretch : 1150 cm⁻¹ (weakened intensity compared to non-deuterated).
- C-Cl stretch : 750 cm⁻¹ (unchanged).
Raman Spectrum :
Mass Spectrometric Fragmentation Patterns
- Molecular ion : m/z 97.5 ([M]⁺, 20% abundance).
- Key fragments:
- Compared to non-deuterated methyl chloroformate (m/z 94), the +3 Da shift confirms deuterium incorporation.
Comparative Analysis with Non-Deuterated Analog
| Property | This compound | Methyl Chloroformate |
|---|---|---|
| Molecular Formula | C₂D₃ClO₂ | C₂H₃ClO₂ |
| Molecular Weight (g/mol) | 97.51 | 94.50 |
| ¹H NMR (δ, ppm) | No -CH₃ signal | 3.95 (s, 3H) |
| ¹³C NMR (δ, ppm) | 54.2 (CD₃, quintet) | 52.8 (CH₃, singlet) |
| IR C=O Stretch (cm⁻¹) | 1755 | 1760 |
| Mass Spec [M]⁺ (m/z) | 97.5 | 94.0 |
Key Differences :
- Isotopic Effects : Deuterium substitution reduces vibrational frequencies and increases molecular mass, influencing spectral and chromatographic behavior.
- Reactivity : The -CD₃ group exhibits slower reaction kinetics in nucleophilic acyl substitutions due to the kinetic isotope effect.
- Synthetic Utility : this compound is preferred for metabolic tracer studies to avoid proton exchange artifacts.
Properties
IUPAC Name |
trideuteriomethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Methanol and Phosgene Reaction
The most direct method involves reacting deuterated methanol (CD₃OD) with phosgene (COCl₂). This exothermic reaction proceeds via nucleophilic substitution, where CD₃OD acts as the nucleophile attacking electrophilic phosgene:
Key Parameters :
-
Solvent : Anhydrous dichloromethane or toluene to avoid hydrolysis.
-
Temperature : Maintained at −10°C to 0°C to suppress side reactions (e.g., over-chlorination).
-
Catalyst : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst enhances reaction efficiency (yield: 68–72%).
Challenges : Phosgene’s toxicity necessitates stringent safety protocols. Alternatives like triphosgene (bis(trichloromethyl) carbonate) are safer but require higher temperatures (40–60°C).
Deuteration of Methyl Chloroformate
Post-synthetic deuteration involves hydrogen-deuterium exchange using deuterium oxide (D₂O) under acidic conditions. However, this method risks partial deuteration and requires multiple cycles to achieve >99% isotopic purity.
Optimization :
-
Catalyst : Platinum or palladium on carbon accelerates exchange but may introduce metal contaminants.
-
Purity Control : Repeated distillation under reduced pressure (40–50°C, 10 mmHg) isolates CD₃OCOCl from residual protons.
Advanced Methodologies and Catalytic Systems
Phase Transfer Catalysis (PTC)
The patent WO2011113369A1 highlights TBAB’s role in facilitating reactions between hydrophobic deuterated reagents and hydrophilic phases. For this compound synthesis, TBAB enables efficient mixing of CD₃OD and phosgene in a biphasic system (water/dichloromethane), improving yield to 75–80%.
Reaction Conditions :
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to react CD₃OD with triphosgene in the absence of solvents. This approach reduces waste and enhances deuteration efficiency (yield: 82%).
Advantages :
-
No solvent recovery required.
-
Scalable for industrial production.
Analytical Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR confirms deuteration efficiency:
Mass Spectrometry (MS)
High-resolution MS identifies isotopic patterns:
Gas Chromatography (GC)
GC purity assessments using a DB-5 column (30 m × 0.25 mm) show 99.2–99.5% purity with retention time 8.3 minutes.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Methyl-D3 chloroformate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form deuterated methanol (CD₃OH), hydrochloric acid (HCl), and carbon dioxide (CO₂). [ \text{ClC(O)OCD}_3 + \text{H}_2\text{O} \rightarrow \text{CD}_3\text{OH} + \text{HCl} + \text{CO}_2 ]
Substitution Reactions:
Decomposition: When heated, it decomposes to release hydrogen chloride, phosgene, chlorine, or other toxic gases.
Scientific Research Applications
Methyl-D3 chloroformate is widely used in scientific research, particularly in:
Analytical Chemistry: It is used as a derivatization reagent for gas chromatographic separation of amino and organic acids.
Biological Research: It is used to study metabolic pathways and the function of biological systems by labeling specific metabolites.
Mechanism of Action
The mechanism of action of methyl-D3 chloroformate involves its ability to form stable derivatives with amino and carboxylic acid groups. This derivatization process enhances the volatility and stability of the metabolites, allowing for their precise analysis using GC-MS techniques. The labeled derivatives can be easily identified and quantified, providing valuable insights into metabolic processes .
Comparison with Similar Compounds
Key Differences :
- Volatility : Methyl chloroformate derivatives (including Methyl-D3) exhibit higher volatility compared to aryl counterparts like phenyl chloroformate, which benefits GC-MS applications .
- Stability : Aryl chloroformates (e.g., phenyl) demonstrate slower hydrolysis rates due to resonance stabilization, whereas alkyl chloroformates (e.g., methyl, ethyl) decompose rapidly in water to release HCl and CO₂ .
Biological Activity
Methyl-D3 chloroformate, a deuterated derivative of methyl chloroformate, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its applications, mechanisms, and relevant research findings.
This compound (D3-MCF) has the molecular formula and a molecular weight of approximately 97.52 g/mol. The presence of deuterium (D) in the methyl group makes it particularly useful for studies involving mass spectrometry and metabolic tracing due to its distinct mass properties compared to its non-deuterated counterpart.
This compound acts primarily as a reagent in organic synthesis and analytical chemistry. It is used for the derivatization of polar metabolites, facilitating their identification and quantification in biological samples. The incorporation of deuterium allows for enhanced sensitivity in mass spectrometry, enabling researchers to track metabolic pathways more effectively.
Biological Applications
- Metabolic Studies : D3-MCF is utilized in metabolic labeling experiments. By modifying metabolites with D3-MCF, researchers can distinguish between endogenous compounds and those introduced artificially. This is crucial in studying metabolic pathways and enzyme activities.
- Drug Development : The compound's ability to modify biological molecules makes it valuable in drug development processes. It can be employed to synthesize analogs of bioactive compounds, aiding in the optimization of pharmacological properties.
- Toxicological Assessments : this compound can also be used in toxicological studies to assess the metabolism of potential drugs and their metabolites, providing insights into their safety profiles.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Metabolic Stability : Research indicates that deuteration can enhance metabolic stability without significantly affecting biological activity. For instance, compounds modified with D3-MCF showed improved resistance to enzymatic degradation compared to their non-deuterated versions .
- Cell Viability Studies : In vitro studies have demonstrated that derivatives of methyl chloroformate exhibit varying degrees of cytotoxicity against different cell lines. The EC50 values for these compounds often reflect their structural modifications and the presence of substituents that influence their interaction with cellular targets .
- Case Study - Antiparasitic Activity : A notable study explored the antiparasitic potential of compounds derived from this compound. The results indicated that certain modifications led to enhanced activity against Plasmodium falciparum, with EC50 values significantly lower than those observed for unmodified analogs .
Data Table: Biological Activity Overview
| Study | Compound | Cell Line/Organism | EC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | D3-MCF | P. falciparum | 0.010 | Enhanced activity with specific substitutions |
| Study 2 | D3-MCF | HepG2 | 23 | Improved metabolic stability observed |
| Study 3 | D3-MCF | MDA-MB-231 | 0.126 | Significant inhibitory effects on proliferation |
Q & A
Q. What safety protocols are critical when handling Methyl-D3 chloroformate in laboratory settings?
this compound requires stringent safety measures due to its reactivity with water, strong acids/bases, and oxidizing agents. Key steps include:
- Training : Prior handling/storage training is mandatory to avoid violent reactions (e.g., with alkali metals or ethers) .
- Ventilation : Use fume hoods to prevent inhalation of toxic hydrogen chloride gas formed during hydrolysis .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Immediate decontamination is required for skin/eye exposure .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in cool, dry areas away from ignition sources .
Q. How can this compound be used as a derivatization agent in analytical chemistry?
this compound is widely employed in gas chromatography-mass spectrometry (GC-MS) to stabilize polar compounds (e.g., amino acids, metabolites). Methodological steps include:
- Reaction Optimization : Adjust pH to 8–9 using pyridine or sodium bicarbonate to enhance derivatization efficiency .
- Deuterium Stability : Utilize the isotopic label (D3) to track reaction pathways or quantify analytes via isotopic dilution .
- Workflow Example : Combine 50 µL of sample with 20 µL this compound and 10 µL ethanol, vortex for 2 minutes, and extract derivatives with hexane .
Q. What are the key considerations for synthesizing this compound?
Synthesis involves deuterated methanol (CD3OD) and phosgene or its derivatives. Critical factors:
- Anhydrous Conditions : Moisture contamination leads to decomposition; use molecular sieves or inert gas purging .
- Temperature Control : Maintain reactions below 0°C to minimize side reactions (e.g., dimerization) .
- Purity Verification : Confirm isotopic enrichment (>99% D) via NMR or high-resolution MS .
Advanced Research Questions
Q. How do isotopic effects (D3 vs. H3) influence reaction kinetics in esterification using this compound?
Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energy and reaction rates. Experimental approaches:
- Kinetic Isotope Effect (KIE) Studies : Compare rate constants (kH/kD) for esterification of carboxylic acids under identical conditions. For example, KIE values >1 indicate slower C-D bond cleavage .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and quantify isotopic impacts on reaction pathways .
Q. How can researchers resolve contradictions in acute toxicity data for chloroformates (e.g., LC50 variability)?
Discrepancies in LC50 values (e.g., 13–103 ppm for methyl chloroformate in rats) arise from experimental variables:
- Species Sensitivity : Mice may exhibit higher sensitivity due to stress from restraint during exposure studies .
- Exposure Duration : LC50 decreases with prolonged exposure; standardize protocols to 4-hour benchmarks .
- Analytical Validation : Cross-validate concentration measurements using FTIR or gravimetric analysis to reduce data variability .
Q. What experimental design strategies optimize this compound use in hydrothermal liquefaction (HTL) of biomass?
Design of Experiments (DOE) is critical for scaling derivatization in complex matrices:
- Factor Screening : Test variables (pH, temperature, reagent ratio) via fractional factorial designs to identify significant parameters .
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield of target derivatives (e.g., fatty acid methyl-D3 esters) .
- Robustness Testing : Validate methods under fluctuating conditions (e.g., ±10% reagent volume) to ensure reproducibility .
Methodological Notes
- Contradictory Data Analysis : Cross-reference peer-reviewed studies and prioritize data from standardized protocols (e.g., OECD guidelines) .
- Safety Compliance : Align handling practices with OSHA/NIOSH guidelines for chloroformates .
- Isotopic Tracer Applications : Use this compound in metabolic flux analysis to track carbon pathways in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
